![molecular formula C13H11N3O2 B2595143 4-(4-メトキシフェニル)-7-メチルイソキサゾロ[3,4-d]ピリダジン CAS No. 344277-36-7](/img/structure/B2595143.png)

4-(4-メトキシフェニル)-7-メチルイソキサゾロ[3,4-d]ピリダジン

概要

説明

4-(4-Methoxyphenyl)-7-methyl-[1,2]oxazolo[3,4-d]pyridazine is a heterocyclic compound that belongs to the class of oxazole derivatives.

科学的研究の応用

Chemistry: It serves as an intermediate in the synthesis of other complex molecules.

Biology: It has shown potential as an antimicrobial and anticancer agent.

Medicine: Research indicates its potential use in developing new therapeutic agents for treating various diseases.

Industry: It is used in the development of new materials with specific properties

作用機序

Target of Action

The primary target of the compound 4-(4-Methoxyphenyl)-7-methylisoxazolo[3,4-d]pyridazine is acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important enzymes in acetylcholine hydrolysis . Acetylcholine deficiency is significant in the development of disease symptoms such as Alzheimer’s disease .

Mode of Action

4-(4-Methoxyphenyl)-7-methylisoxazolo[3,4-d]pyridazine interacts with its targets, AChE and BChE, by inhibiting their activity . This inhibition increases acetylcholine levels, which is beneficial in conditions where acetylcholine deficiency is a problem, such as Alzheimer’s disease .

Biochemical Pathways

The action of 4-(4-Methoxyphenyl)-7-methylisoxazolo[3,4-d]pyridazine affects the cholinergic transmission pathway. By inhibiting AChE and BChE, it prevents the hydrolysis of acetylcholine, thereby increasing the levels of this neurotransmitter . This can have downstream effects on cognitive functions, which are impaired in conditions like Alzheimer’s disease .

Result of Action

The molecular and cellular effects of 4-(4-Methoxyphenyl)-7-methylisoxazolo[3,4-d]pyridazine’s action would be an increase in acetylcholine levels due to the inhibition of AChE and BChE . This could potentially improve cognitive functions in conditions where acetylcholine levels are deficient .

Safety and Hazards

将来の方向性

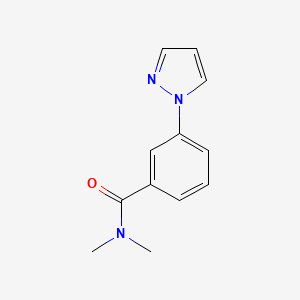

Pyrazole systems, as biomolecules, have attracted more attention due to their interesting pharmacological properties . This heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities . Therefore, the development of new pyrazole derivatives could be a promising direction for future research .

生化学分析

Biochemical Properties

4-(4-Methoxyphenyl)-7-methylisoxazolo[3,4-d]pyridazine plays a significant role in biochemical reactions, particularly as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial for the hydrolysis of acetylcholine, a neurotransmitter involved in cholinergic transmission. By inhibiting AChE and BChE, 4-(4-Methoxyphenyl)-7-methylisoxazolo[3,4-d]pyridazine increases acetylcholine levels, which can enhance cholinergic transmission and improve cognitive functions . The compound interacts with the active sites of these enzymes, forming stable complexes that prevent the hydrolysis of acetylcholine.

Cellular Effects

The effects of 4-(4-Methoxyphenyl)-7-methylisoxazolo[3,4-d]pyridazine on various cell types and cellular processes are profound. In neuronal cells, the compound enhances cholinergic signaling by increasing acetylcholine levels, which can lead to improved cognitive functions and memory . Additionally, 4-(4-Methoxyphenyl)-7-methylisoxazolo[3,4-d]pyridazine has been shown to influence cell signaling pathways, including those involved in neuroprotection and anti-inflammatory responses. The compound can modulate gene expression, leading to the upregulation of neuroprotective genes and the downregulation of pro-inflammatory genes .

Molecular Mechanism

The molecular mechanism of action of 4-(4-Methoxyphenyl)-7-methylisoxazolo[3,4-d]pyridazine involves its binding interactions with acetylcholinesterase and butyrylcholinesterase. The compound binds to the active sites of these enzymes, forming stable enzyme-inhibitor complexes that prevent the hydrolysis of acetylcholine . This inhibition is competitive, meaning that 4-(4-Methoxyphenyl)-7-methylisoxazolo[3,4-d]pyridazine competes with acetylcholine for binding to the active site. Additionally, the compound can influence gene expression by modulating transcription factors and signaling pathways involved in neuroprotection and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(4-Methoxyphenyl)-7-methylisoxazolo[3,4-d]pyridazine have been observed to change over time. The compound exhibits good stability under physiological conditions, maintaining its inhibitory activity against acetylcholinesterase and butyrylcholinesterase over extended periods . Degradation products may form over time, which could potentially reduce its efficacy. Long-term studies have shown that 4-(4-Methoxyphenyl)-7-methylisoxazolo[3,4-d]pyridazine can have sustained effects on cellular function, including prolonged enhancement of cholinergic signaling and neuroprotection .

Dosage Effects in Animal Models

The effects of 4-(4-Methoxyphenyl)-7-methylisoxazolo[3,4-d]pyridazine vary with different dosages in animal models. At low to moderate doses, the compound has been shown to enhance cognitive functions and provide neuroprotection without significant adverse effects . At high doses, 4-(4-Methoxyphenyl)-7-methylisoxazolo[3,4-d]pyridazine may exhibit toxic effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the beneficial effects plateau at certain dosages, and further increases in dosage do not result in additional benefits .

Metabolic Pathways

4-(4-Methoxyphenyl)-7-methylisoxazolo[3,4-d]pyridazine is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can be further conjugated with glucuronic acid or sulfate, facilitating their excretion via the kidneys . The metabolic pathways of 4-(4-Methoxyphenyl)-7-methylisoxazolo[3,4-d]pyridazine can influence its pharmacokinetics and overall efficacy .

Transport and Distribution

The transport and distribution of 4-(4-Methoxyphenyl)-7-methylisoxazolo[3,4-d]pyridazine within cells and tissues are mediated by various transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, 4-(4-Methoxyphenyl)-7-methylisoxazolo[3,4-d]pyridazine can be transported by organic cation transporters and bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues can affect its pharmacodynamics and therapeutic potential .

Subcellular Localization

The subcellular localization of 4-(4-Methoxyphenyl)-7-methylisoxazolo[3,4-d]pyridazine is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with acetylcholinesterase and butyrylcholinesterase . Additionally, 4-(4-Methoxyphenyl)-7-methylisoxazolo[3,4-d]pyridazine can be found in the nucleus, where it may influence gene expression by modulating transcription factors and chromatin structure . Targeting signals and post-translational modifications can direct the compound to specific cellular compartments, enhancing its efficacy and specificity .

準備方法

The synthesis of 4-(4-Methoxyphenyl)-7-methyl-[1,2]oxazolo[3,4-d]pyridazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with an appropriate reagent to form the oxazole ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

化学反応の分析

4-(4-Methoxyphenyl)-7-methyl-[1,2]oxazolo[3,4-d]pyridazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

類似化合物との比較

Similar compounds include other oxazole derivatives such as:

4-(4-Methoxyphenyl)-6H,7H-[1,2]oxazolo[3,4-d]pyridazin-7-one: Known for its biological activities.

4-(4-Methoxyphenyl)-7-methyl-[1,2]oxazolo[3,4-d]pyridazine stands out due to its unique substitution pattern, which imparts specific biological activities and chemical reactivity .

特性

IUPAC Name |

4-(4-methoxyphenyl)-7-methyl-[1,2]oxazolo[3,4-d]pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c1-8-12-11(7-18-16-12)13(15-14-8)9-3-5-10(17-2)6-4-9/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKOMGFGVJPNCGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C2=CON=C12)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301325662 | |

| Record name | 4-(4-methoxyphenyl)-7-methyl-[1,2]oxazolo[3,4-d]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301325662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666198 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

344277-36-7 | |

| Record name | 4-(4-methoxyphenyl)-7-methyl-[1,2]oxazolo[3,4-d]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301325662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Methyl-3-prop-2-enyl-1,3-thiazol-3-ium-2-yl)amino]benzoic acid;bromide](/img/no-structure.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2595061.png)

![3-((3-(2-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl)methyl)benzonitrile](/img/structure/B2595062.png)

![(E)-4-(Dimethylamino)-N-[[4-(imidazol-1-ylmethyl)phenyl]methyl]but-2-enamide](/img/structure/B2595064.png)

![N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2595065.png)

![Tert-butyl 2-[(6-chloropyridazin-3-yl)methyl]-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2595067.png)

![[2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2595068.png)

![3-[(3-Methylpyridin-2-yl)oxy]piperidin-2-one](/img/structure/B2595072.png)

![N-[cyano(thiophen-3-yl)methyl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2595073.png)

![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}acetamide](/img/structure/B2595077.png)

![2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B2595080.png)

![4-[(4-hydroxyanilino)methyl]-1(2H)-phthalazinone](/img/structure/B2595083.png)